N1-Cyclopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine
CAS No.:
Cat. No.: VC13473754
Molecular Formula: C10H21N3
Molecular Weight: 183.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H21N3 |
|---|---|
| Molecular Weight | 183.29 g/mol |
| IUPAC Name | N'-cyclopropyl-N'-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine |
| Standard InChI | InChI=1S/C10H21N3/c1-12-6-4-10(8-12)13(7-5-11)9-2-3-9/h9-10H,2-8,11H2,1H3 |
| Standard InChI Key | NZVDEINLXDVJJE-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCC(C1)N(CCN)C2CC2 |
Introduction
N1-Cyclopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine is a complex organic compound belonging to the class of diamines. It is characterized by its molecular formula C10H21N3 and exhibits chirality due to the presence of asymmetric centers in its structure . This compound is of significant interest in pharmaceutical research due to its potential therapeutic applications, particularly in the treatment of neurological disorders.
Synthesis of N1-Cyclopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine
The synthesis of this compound typically involves several key steps:
-
Starting Materials: The synthesis begins with readily available precursors such as cyclopropylamine and 1-methylpyrrolidine.
-
Reaction Conditions: The reaction is generally conducted under controlled conditions to optimize yield and purity. Commonly used bases include sodium hydride or potassium tert-butoxide, which facilitate the deprotonation of the amine groups.
-
Coupling Reaction: The deprotonated amine groups are then coupled with 1-methylpyrrolidine under anhydrous conditions, often employing solvents such as tetrahydrofuran or dichloromethane.
-
Monitoring and Purification: The reaction is typically monitored using techniques like thin-layer chromatography to assess progress. In industrial settings, large-scale batch reactors are used, where temperature, pressure, and reaction time are meticulously controlled to ensure consistent product quality.
Applications and Research Findings
N1-Cyclopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine has diverse applications across several domains:
-
Pharmaceuticals: It serves as an intermediate in the synthesis of specialty chemicals and pharmaceuticals, showcasing versatility in manufacturing processes.
-
Therapeutic Potential: Research is ongoing into its therapeutic potential, particularly in developing new drugs aimed at treating neurological disorders due to its ability to modulate biological pathways associated with neurotransmission.
Mechanism of Action
The compound binds to enzymes and receptors through various interactions, leading to modulation of enzyme activity or receptor function. This mechanism is critical for its potential therapeutic applications. The interactions involve complex biochemical pathways that are essential for its role in modulating neurotransmission.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume